2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
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Overview
Description
SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE is a complex organic compound with a unique structure that includes anthracene, sulphonate, and sulphonyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE typically involves multiple steps. The process begins with the preparation of the anthracene derivative, followed by the introduction of the sulphonate and sulphonyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulphonate and sulphonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
BROMAMINIC ACID: A similar compound with a bromine atom instead of the sulphonyl group.
1-AMINOANTHRACENE-2-SULPHONIC ACID: A related compound with a simpler structure.
ANTHRAQUINONE-2-SULPHONIC ACID: Another similar compound with different functional groups.
Uniqueness
SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Biological Activity
2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound recognized for its diverse biological activities. This article reviews the compound's mechanisms of action, biological effects, and potential applications in various fields, including medicine and environmental science.
Chemical Structure and Properties
The compound features an anthracene backbone modified with sulfonic acid and amino functional groups. Its molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 366.41 g/mol. The unique structural features contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Protein Binding: The sulfonic acid group can form strong interactions with amino acid residues in proteins, influencing enzyme activity and cellular signaling pathways.
- Nucleic Acid Interaction: Research indicates that the compound can bind to nucleic acids, which may affect gene expression and cellular processes.
- Reactive Oxygen Species Generation: Upon light activation, the compound generates reactive oxygen species (ROS), which can induce cytotoxic effects in targeted cells, making it a candidate for photodynamic therapy in cancer treatment.
Antimicrobial Activity
2-Anthracenesulfonic acid has shown potential antibacterial properties. Studies suggest that it interferes with bacterial metabolism and DNA processes, particularly in Gram-positive bacteria like Bacillus species. Its effects on bacterial DNA metabolism may involve inhibition of RNA polymerase .
Photodynamic Therapy
The ability of this compound to generate ROS upon light exposure positions it as a promising agent in photodynamic therapy for cancer treatment. The generated ROS can induce apoptosis in malignant cells while sparing surrounding healthy tissues.
Neuroprotective Effects
Recent studies have indicated neuroprotective properties linked to caspase inhibition. For instance, it was found to reduce the activation of caspase-3 in neuronal cells subjected to stress conditions . This suggests potential applications in neurodegenerative disease therapies.
Case Studies
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Antimicrobial Efficacy Study:
- A study evaluated the antibacterial activity against various strains of Bacillus. Results indicated a significant reduction in bacterial growth at specific concentrations of the compound.
-
Photodynamic Therapy Application:
- In vitro experiments demonstrated that light-activated 2-anthracenesulfonic acid effectively reduced tumor cell viability by inducing apoptosis through ROS generation.
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Neuroprotection Investigation:
- Research involving cortical neurons showed that treatment with the compound significantly decreased markers of apoptosis compared to untreated controls, highlighting its potential as a therapeutic agent for neuroprotection.
Data Table: Summary of Biological Activities
Properties
CAS No. |
85536-94-3 |
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Molecular Formula |
C27H19N2NaO8S2 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
sodium;1-amino-4-[4-(4-methylphenyl)sulfonyloxyanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C27H20N2O8S2.Na/c1-15-6-12-18(13-7-15)39(35,36)37-17-10-8-16(9-11-17)29-21-14-22(38(32,33)34)25(28)24-23(21)26(30)19-4-2-3-5-20(19)27(24)31;/h2-14,29H,28H2,1H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
YNYQQXPCRFXFIH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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